molecular formula C7H13N3O2 B13326129 2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide

2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide

Cat. No.: B13326129
M. Wt: 171.20 g/mol
InChI Key: YOBLGJLHNPNIEK-UHFFFAOYSA-N
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Description

2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core, 3-oxa-6-azabicyclo[3.1.1]heptane, can be synthesized through a series of cyclization reactions. This involves the reaction of a suitable amine with an epoxide under acidic or basic conditions to form the bicyclic structure.

    Introduction of the Hydroxyacetimidamide Group: The hydroxyacetimidamide group can be introduced through the reaction of the bicyclic core with hydroxylamine and an appropriate acylating agent, such as acetyl chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents under appropriate solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Oxa-6-azabicyclo[3.1.1]heptane: A structurally related compound with similar bicyclic core but lacking the hydroxyacetimidamide group.

    Morpholine: A simpler cyclic amine with similar lipophilicity but different structural features.

    Piperidine: Another cyclic amine with a different ring structure but comparable chemical properties.

Uniqueness

2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide is unique due to its combination of a bicyclic core and a hydroxyacetimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

N'-hydroxy-2-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanimidamide

InChI

InChI=1S/C7H13N3O2/c8-7(9-11)2-10-5-1-6(10)4-12-3-5/h5-6,11H,1-4H2,(H2,8,9)

InChI Key

YOBLGJLHNPNIEK-UHFFFAOYSA-N

Isomeric SMILES

C1C2COCC1N2C/C(=N/O)/N

Canonical SMILES

C1C2COCC1N2CC(=NO)N

Origin of Product

United States

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